N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as BMK120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide inhibits the activity of PI3K and mTOR, two key enzymes in the PI3K/mTOR signaling pathway. This leads to the inhibition of downstream signaling pathways, resulting in reduced cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression. It has also been shown to reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is its specificity for the PI3K/mTOR signaling pathway, which makes it a promising candidate for cancer treatment. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide research. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to study its efficacy in different cancer types and in combination with different treatment modalities. Additionally, further research is needed to better understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide and to identify potential biomarkers that can predict patient response to treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide targets the PI3K/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(2-oxochromen-3-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-11-18(9-10-20(14)24)25-22(26)17-7-4-6-15(12-17)19-13-16-5-2-3-8-21(16)28-23(19)27/h2-13H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSQDKWFSPNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.